2-Amino-3-ethyl-6-methoxyquinoline hydrochloride is a chemical compound that belongs to the class of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an amino group, an ethyl substituent, and a methoxy group at specific positions on the quinoline structure. It is primarily classified as a small organic molecule and is under experimental classification with no current FDA approval for therapeutic use. Its DrugBank ID is DB07519, indicating its relevance in drug development research .
The synthesis of 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride can be achieved through several methods, primarily focusing on the modification of existing quinoline derivatives. One common approach involves the Skraup synthesis, which utilizes 4-methoxy-2-nitroaniline as a starting material. This method typically requires the following steps:
The detailed reaction conditions, such as temperature, solvent choice, and catalysts, are critical in optimizing yield and purity .
The molecular structure of 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride can be described by its IUPAC name: (6R)-2-amino-6-(2-{3'-methoxy-[1,1'-biphenyl]-3-yl}ethyl)-3,6-dimethyl-3,4,5,6-tetrahydropyrimidin-4-one. The structure features:
The molecular formula is , and it has significant properties such as high human intestinal absorption and moderate blood-brain barrier permeability .
2-Amino-3-ethyl-6-methoxyquinoline hydrochloride can participate in various chemical reactions typical of quinoline derivatives. These include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The physical and chemical properties of 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and bioavailability when considered for therapeutic applications .
While still under investigation, 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride shows promise in various scientific fields:
The ongoing research into this compound may uncover additional applications and enhance its utility in medicinal chemistry .
Quinoline derivatives have formed the backbone of antimalarial chemotherapy since the early 20th century, with amino-substituted quinolines representing a particularly significant class of bioactive compounds. The discovery of chloroquine's potent activity against Plasmodium parasites in the 1930s marked a turning point in malaria treatment, establishing the 4-aminoquinoline scaffold as a privileged structure in antiparasitic drug development [3]. Subsequent research explored positional isomers, leading to the development of 8-aminoquinoline derivatives exemplified by primaquine (6-methoxy-8-aminoquinoline), which emerged as the first clinically effective drug targeting the liver stages of malaria parasites and preventing relapses of P. vivax and P. ovale infections [3] [8]. The enduring medicinal value of aminoquinolines is evidenced by the 2018 FDA approval of tafenoquine, another 8-amino-6-methoxyquinoline derivative developed for radical cure of P. vivax malaria and prophylaxis [8].
The synthesis of amino-substituted quinolines historically employed the Skraup reaction, where aniline derivatives condense with glycerol under acidic conditions. Modern adaptations of this method remain relevant for producing key intermediates like 6-methoxy-8-nitroquinoline, which undergoes reduction to yield 6-methoxyquinolin-8-amine – a crucial precursor for antimalarial compounds [8]. Beyond antimalarial applications, aminoquinolines demonstrate diverse pharmacological activities, including anticancer, antibacterial, and antiviral effects, positioning them as versatile scaffolds in medicinal chemistry. The structural flexibility of the quinoline core allows for extensive modifications at positions 2, 3, 6, and 8, enabling medicinal chemists to fine-tune physicochemical properties and biological activities [3] [8].
The 6-methoxy group confers distinct electronic and steric properties that significantly influence quinoline bioactivity. Positioned ortho to the nitrogen atom in the heterocyclic ring, this substituent exerts profound effects on electron distribution, basicity, and intermolecular interactions. In antimalarial quinolines, the methoxy group enhances binding to heme, a critical mechanism for inhibiting hemozoin formation in Plasmodium parasites [8]. This functional group also contributes to improved lipophilicity and metabolic stability, factors that directly impact pharmacokinetic profiles. Molecular modeling studies suggest the methoxy oxygen participates in hydrogen bonding with biological targets, potentially explaining the superior activity of 6-methoxyquinolines compared to their unsubstituted or differently substituted analogs [3] [8].
The introduction of alkyl chains at the 3-position represents a strategic modification to optimize steric and hydrophobic interactions. Ethyl substituents at this position create a balanced profile of lipophilicity and steric bulk that enhances membrane permeability without excessive hydrophobicity that could impair aqueous solubility. The 3-ethyl group in particular protrudes into hydrophobic pockets of target proteins, as evidenced by crystallographic studies of related quinoline-protein complexes. This substituent's electron-donating character subtly modulates the quinoline ring's electron density, influencing π-π stacking interactions with aromatic residues in binding sites. Additionally, the absence of labile protons at the 3-position eliminates metabolic vulnerabilities associated with hydroxyl groups, potentially improving metabolic stability [1] [8].
Table 1: Comparative Structural Features and Properties of Key Quinoline Derivatives
Compound Name | Molecular Formula | Quinoline Substituents | Key Structural Features | Molecular Weight (g/mol) |
---|---|---|---|---|
2-Amino-3-ethyl-6-methoxyquinoline hydrochloride | C₁₂H₁₅ClN₂O | 2-NH₂, 3-C₂H₅, 6-OCH₃ | Protonated amine, ethyl hydrophobic moiety, hydrogen-bond capable methoxy | 238.71 |
6-Methoxyquinolin-8-amine | C₁₀H₁₀N₂O | 8-NH₂, 6-OCH₃ | Primary amine at C8, hydrogen-bond donor/acceptor | 174.20 |
Methyl 2-amino-6-methoxyquinoline-3-carboxylate | C₁₂H₁₂N₂O₃ | 2-NH₂, 3-COOCH₃, 6-OCH₃ | Ester functionality, planar conjugated system | 232.24 |
9-Ethylguanine | C₇H₉N₅O | Ethyl at N9 | Purine analog, hydrogen-bonding donor/acceptor | 179.18 |
The strategic combination of 2-amino, 3-ethyl, and 6-methoxy substituents on the quinoline scaffold creates a multifunctional pharmacophore with distinctive properties relevant to drug discovery. The protonatable amino group at position 2 provides a site for salt formation (hydrochloride), significantly enhancing aqueous solubility and crystallinity – advantageous properties for formulation development and purification. Commercially available as a research chemical (CAS 1172819-62-3) through suppliers like Santa Cruz Biotechnology, this hydrochloride salt form offers improved handling characteristics compared to free base compounds [1]. The compound's molecular weight of 238.71 g/mol falls well within the optimal range for drug-like molecules, while the balanced lipophilicity contributed by the ethyl group supports passive membrane permeability [1] [8].
Recent advances in quinoline hybridization strategies highlight the potential of 2-amino-3-ethyl-6-methoxyquinoline hydrochloride as a versatile building block. The molecule presents three distinct modification sites: the aromatic amino group (position 2) for acylation or reductive amination, the ethyl chain (position 3) for functionalization at the terminal carbon, and the methoxy group (position 6) for demethylation or replacement. These synthetic handles enable the generation of diverse analogs through methodologies like Ugi-azide multicomponent reactions, which have been successfully employed to create tetrazole hybrids from similar 6-methoxyquinoline precursors [8]. Such structural diversification facilitates exploration of structure-activity relationships against various biological targets.
Table 2: Impact of Quinoline Substituents on Antiplasmodial Activity (P. falciparum NF54)
Quinoline Core Structure | Linker/Side Chain | IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index |
---|---|---|---|---|
6-Methoxyquinolin-8-amine derivatives | Methyl linker + heptyl chain | 0.324 | 103.2 | 318.3 |
6-Methoxyquinolin-8-amine derivatives | Methyl linker + 4-CF₃-phenyl | 0.464 | 248.5 | 535.6 |
6-Methoxyquinolin-8-amine derivatives | Methyl linker + 4-Br-phenyl | 0.743 | 54.73 | 73.7 |
6-Methoxyquinolin-8-amine derivatives | Ethylaminoethyl linker + 4-Br-phenyl | 2.92 | >90 | >30.8 |
2-Amino-3-ethyl-6-methoxyquinoline analogs | Unmodified hydrochloride | Pending | Pending | Pending |
The hydrochloride salt's commercial availability in research quantities (500 mg/$210; 1g/$350) facilitates rapid analog synthesis and screening [1]. Early-stage pharmacological profiling of structurally similar compounds reveals promising antiplasmodial activities in the submicromolar to micromolar range against chloroquine-sensitive P. falciparum strains (NF54), with selectivity indices (cytotoxicity vs. antiplasmodial activity) exceeding 300 for optimized derivatives [8]. These findings, coupled with the established role of aminoquinolines in targeting heme detoxification pathways in parasites, provide compelling justification for further investigation of 2-amino-3-ethyl-6-methoxyquinoline hydrochloride as a precursor for next-generation therapeutic agents targeting drug-resistant pathogens [3] [8].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: